NLRP3 Inflammasome Inhibition: Tabersonine Exhibits Sub-Micromolar Potency, a Feature Not Observed in Vindoline
Tabersonine directly inhibits NLRP3-mediated IL-1β production with an IC50 of 0.71 μM, a specific mechanism not reported for the closely related Aspidosperma alkaloid vindoline [1]. This establishes tabersonine as a distinct chemical probe for NLRP3-driven inflammation pathways. While vindoline has documented insulinotropic activity, it lacks this direct interaction with the NLRP3 NACHT domain [1][2].
| Evidence Dimension | Inhibition of NLRP3-mediated IL-1β production |
|---|---|
| Target Compound Data | IC50 = 0.71 μM |
| Comparator Or Baseline | Vindoline (comparator) |
| Quantified Difference | Not applicable; activity in vindoline is unreported/absent for this specific mechanism. |
| Conditions | Bone Marrow-Derived Macrophages (BMDMs) stimulated with LPS + nigericin. |
Why This Matters
Procurement for NLRP3-focused research necessitates tabersonine over vindoline or other generic alkaloids due to its unique, validated sub-micromolar activity on this target.
- [1] Zhu Y, et al. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuates NLRP3-driven diseases in mice. *Acta Pharmacologica Sinica*, 2023, 44(6), 1252-1261. View Source
- [2] Wanfang Data. 吲哚类天然产物vindoline和tabersonine的结构改造和构效关系研究及多组分合成方法学研究. 2015. View Source
